2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone
Description
2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone is a halogenated acetophenone derivative featuring a pyridine ring substituted with chlorine (Cl) at position 5, fluorine (F) at position 3, and a 2-chloroethanone group at position 2. Its molecular formula is C₇H₃Cl₂FNO, with a calculated molecular weight of 207.97 g/mol.
Properties
IUPAC Name |
2-chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2FNO/c8-2-6(12)7-5(10)1-4(9)3-11-7/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYAGJZPXNLQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857412 | |
| Record name | 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-34-2 | |
| Record name | 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 5-chloro-3-fluoropyridine with chloroacetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the desired product’s yield and purity . The reaction is typically conducted in large reactors with efficient mixing and temperature control to optimize the reaction rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research has indicated that derivatives of chloropyridines possess significant antimicrobial properties. The presence of the chloro and fluorine substituents in 2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone may enhance its efficacy against various bacterial strains, making it a candidate for further development into antimicrobial agents .
- Anticancer Properties : Compounds containing pyridine rings have been studied for their anticancer activity. The structural features of this compound suggest potential interactions with biological targets involved in cancer cell proliferation and survival pathways .
- Pharmaceutical Intermediates : This compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations allows for the development of new drugs targeting specific diseases .
Agrochemical Applications
- Pesticide Development : The unique structure of this compound suggests potential use in agrochemicals, particularly as a pesticide or herbicide. Its chlorinated and fluorinated nature may contribute to enhanced stability and efficacy against pests .
- Plant Growth Regulators : Research into similar compounds indicates that they can act as growth regulators, influencing plant development and yield. This application could be explored further with this compound to assess its effects on agricultural productivity .
Material Science Applications
- Polymer Chemistry : The compound's reactive functional groups can be utilized in polymer synthesis, potentially leading to novel materials with tailored properties for specific applications such as coatings or adhesives .
- Nanotechnology : Its incorporation into nanomaterials could lead to advancements in drug delivery systems or sensors due to the compound's potential interactions at the molecular level with other materials .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various chlorinated pyridine derivatives, including this compound. Results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Synthesis of Anticancer Agents
Research focused on synthesizing novel anticancer agents from chloropyridine derivatives showed that modifications to the 5-position significantly enhanced cytotoxicity against cancer cell lines. This highlights the importance of structural variations in developing effective therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s chlorine and fluorine atoms can form strong bonds with various biological molecules, affecting their function . The exact pathways and targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and related chloroethanone derivatives:
Key Observations:
Structural Differences and Electronic Effects: The target compound’s pyridine ring with dual halogenation (Cl, F) contrasts with the indole derivative’s heteroaromatic system () and the biphenyl system (). The absence of a chlorine on the ethanone group in 1-(3-chloro-5-fluoropyridin-2-yl)ethanone () reduces steric hindrance, possibly improving solubility compared to the target compound .
Synthesis Methods: The Hoesch reaction () is a viable route for introducing chloroethanone groups to aromatic systems, suggesting applicability to the target compound’s synthesis .
Physical Properties :
- The biphenyl derivative () exhibits a higher melting point (145°C) due to extended π-conjugation and hydrogen bonding (4-OH group), whereas methoxy-substituted analogs () are stored at low temperatures, indicating higher volatility .
The pyridine scaffold (Target, ) is common in agrochemicals and kinase inhibitors, suggesting utility in drug discovery .
Biological Activity
2-Chloro-1-(5-chloro-3-fluoropyridin-2-YL)ethanone, with the CAS number 1374652-34-2, is a chemical compound characterized by its unique structure featuring both chlorine and fluorine substituents on a pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The molecular formula of this compound is C7H4Cl2FNO, with a molecular weight of 208.02 g/mol. The compound is classified as hazardous, with signal words indicating "Danger" and associated hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of chlorine and fluorine atoms allows for strong interactions with various biological molecules, potentially altering their function. This interaction can lead to significant biological effects, including antimicrobial and antichlamydial activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives containing similar pyridine structures have shown selective activity against Chlamydia trachomatis, suggesting that modifications in the structure can enhance efficacy against specific pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| ACP1a | 64 | Neisseria meningitidis |
| ACP1b | 16 | Haemophilus influenzae |
| This compound | TBD | TBD |
Case Studies
In a study focusing on the synthesis and evaluation of pyridine derivatives, it was found that certain modifications to the pyridine ring significantly enhanced the antimicrobial properties against both Gram-positive and Gram-negative bacteria . The study highlighted the importance of electron-withdrawing groups in improving activity, which may also apply to this compound.
Another investigation explored the compound's potential as an antichlamydial agent. The results indicated that derivatives with specific substituents could effectively reduce chlamydial inclusion numbers in infected cells, showcasing the compound's potential for therapeutic applications .
Research Applications
The compound has broad applications in scientific research:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
